molecular formula C17H17N3O3 B3849272 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Cat. No.: B3849272
M. Wt: 311.33 g/mol
InChI Key: QDKYOGQWHAEXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Benzamide (B126) Derivatives in Advanced Chemical Research

Benzamide, the simplest amide derivative of benzoic acid, has a long and storied history in chemical research. wikipedia.org Initially explored for their fundamental chemical properties, benzamide derivatives quickly garnered attention for their wide-ranging biological activities. walshmedicalmedia.comwalshmedicalmedia.com Over the decades, systematic modifications of the core benzamide structure have led to the development of a vast library of compounds with applications spanning from pharmaceuticals to agrochemicals and high-performance polymers. pmarketresearch.com

In the realm of medicinal chemistry, the benzamide scaffold has proven to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has given rise to a plethora of clinically significant drugs. Early research focused on simple substitutions on the phenyl ring and the amide nitrogen, leading to the discovery of compounds with analgesic, anti-inflammatory, and antimicrobial properties. walshmedicalmedia.comnanobioletters.com

The mid-20th century saw a surge in the development of more complex benzamide derivatives, including those with antipsychotic and antiemetic properties like sulpiride (B1682569) and amisulpride. walshmedicalmedia.com This era marked a shift towards a more rational design approach, where chemists began to understand the structure-activity relationships (SAR) that govern the biological effects of these compounds. The introduction of various functional groups and heterocyclic rings expanded the therapeutic reach of benzamides to include treatments for cardiovascular diseases, diabetes, and cancer. walshmedicalmedia.comnih.gov

More recently, advanced synthetic methodologies have enabled the creation of highly functionalized and stereochemically complex benzamide derivatives. nih.gov These modern compounds are often designed to interact with specific biological targets with high selectivity, minimizing off-target effects. The evolution of benzamide research is a testament to the enduring utility of this chemical scaffold and the continuous innovation in synthetic organic chemistry.

Significance of the 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide Scaffold in Synthetic Chemistry

The Benzamide Core: As a synthetic linker, the benzamide group offers a rigid and planar structure, which can be crucial for orienting the terminal phenyl rings in a specific spatial arrangement. This conformational rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a target protein. The amide bond itself is a key structural feature in many biological molecules and can participate in hydrogen bonding interactions, further contributing to molecular recognition. researchgate.net

The Acetylamino Groups: The presence of two acetylamino groups is particularly noteworthy. These groups can act as both hydrogen bond donors and acceptors, significantly influencing the molecule's solubility and its ability to interact with biological macromolecules. Furthermore, the acetylamino moiety is a known pharmacophore in several active pharmaceutical ingredients. For instance, the structurally related compound, N-acetyldinaline, also known as [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has been investigated as a histone deacetylase (HDAC) inhibitor with potential antitumor activity. This suggests that the acetylamino groups in the target scaffold could play a direct role in its biological profile.

The combination of these structural features makes the this compound scaffold an intriguing target for synthetic chemists. Its modular nature allows for systematic modifications to probe structure-activity relationships and to develop new compounds with tailored properties.

Current Research Gaps and Future Directions for this compound Studies

Despite the rich chemical context of its constituent parts, dedicated research on this compound itself is sparse. This lack of specific investigation presents a number of clear research gaps and exciting opportunities for future studies.

Synthesis and Characterization: A primary research gap is the development and optimization of synthetic routes to this compound and its derivatives. While general methods for N-phenylbenzamide synthesis exist, tailoring these to this specific, di-functionalized molecule to achieve high yields and purity would be a valuable contribution. unej.ac.idnih.gov Detailed characterization of the compound's physicochemical properties, including its solid-state structure, solubility, and stability, is also essential for any future applications.

Exploration of Biological Activity: Drawing parallels with the HDAC inhibitory activity of the structurally similar N-acetyldinaline, a key future direction would be to investigate the potential of this compound as an anticancer agent. Screening this compound against a panel of cancer cell lines and various HDAC isoforms could reveal novel therapeutic potential. Beyond cancer, the broad biological activities associated with benzamides suggest that this scaffold could be explored for other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders. mdpi.com

Materials Science Applications: The rigid, symmetrical, and hydrogen-bonding capable structure of this benzamide derivative suggests potential applications in materials science. It could be explored as a building block for supramolecular assemblies, liquid crystals, or functional polymers. Investigating its self-assembly properties and its ability to form ordered structures could lead to the development of new materials with interesting optical or electronic properties.

Computational Studies: In silico studies, such as molecular docking and molecular dynamics simulations, could provide valuable insights into the potential biological targets of this compound. nih.gov These computational approaches can help to prioritize experimental investigations and guide the design of new derivatives with enhanced activity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-N-(3-acetamidophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-6-3-5-13(9-14)17(23)20-16-8-4-7-15(10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYOGQWHAEXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Acetylamino N 3 Acetylamino Phenyl Benzamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Intermediates for 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the central amide bond (C-N bond). This bond connects the benzoyl group to the aniline-derived moiety.

This disconnection reveals two key intermediates:

Key Intermediate A : 3-(acetylamino)benzoic acid. nist.gov This molecule provides the benzoyl portion of the final product.

Key Intermediate B : N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide). wikipedia.org This molecule provides the N-phenyl portion of the final product.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the target molecule into key intermediates A and B.

The synthesis of these intermediates is a crucial first step. 3-(acetylamino)benzoic acid can be prepared from 3-aminobenzoic acid through acetylation. prepchem.com Similarly, 3-aminoacetanilide is typically synthesized by the reduction of 3-nitroacetanilide or through the acylation of m-phenylenediamine. wikipedia.orggoogle.com

Classical Amide Bond Formation Approaches to this compound Synthesis

Classical methods for amide bond formation are well-established and widely used due to their reliability, though they often require stoichiometric activating agents. ucl.ac.uk

One of the most common and direct methods for forming amide bonds is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. core.ac.ukfishersci.co.uk In this specific synthesis, the carboxylic acid of 3-(acetylamino)benzoic acid is first converted to a more reactive acyl chloride, 3-(acetylamino)benzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk

The resulting 3-(acetylamino)benzoyl chloride is then reacted with 3-aminoacetanilide in the presence of a base (such as pyridine (B92270) or a tertiary amine) to neutralize the hydrogen chloride gas byproduct, driving the reaction to completion. libretexts.org

Table 1: Typical Conditions for Schotten-Baumann Reaction

Parameter Condition Purpose
Acylating Agent 3-(acetylamino)benzoyl chloride The electrophilic component.
Amine 3-aminoacetanilide The nucleophilic component.
Solvent Aprotic (e.g., DCM, THF) To dissolve reactants.
Base Pyridine, DIEA To neutralize HCl byproduct. fishersci.co.uk

| Temperature | 0 °C to Room Temperature | To control reaction rate. |

This approach involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. This method avoids the often harsh conditions required to prepare acyl chlorides. researchgate.net A wide variety of peptide coupling reagents can be utilized for this transformation. uni-kiel.de

Commonly used coupling agents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukresearchgate.net These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.ukpeptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that convert the carboxylic acid into an activated ester, leading to rapid amide bond formation with minimal side products. fishersci.co.uksigmaaldrich.com

The general reaction involves mixing 3-(acetylamino)benzoic acid and 3-aminoacetanilide with the coupling agent and a non-nucleophilic base in an aprotic solvent.

Table 2: Comparison of Common Coupling Reagents

Coupling Agent Type Key Features
EDC/HOBt Carbodiimide Cost-effective, water-soluble byproduct (EDU), widely used. fishersci.co.ukresearchgate.net
HBTU/HATU Aminium/Uronium High efficiency, fast reaction times, low racemization. peptide.comsigmaaldrich.com

| PyBOP | Phosphonium | Effective for sterically hindered couplings. sigmaaldrich.com |

Modern and Green Chemistry Routes for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and atom-economical methods for amide bond formation, minimizing waste and avoiding harsh reagents. bohrium.comrsc.org

Catalytic direct amidation, where a carboxylic acid and an amine are coupled with the removal of only water, is a primary goal of green chemistry. sigmaaldrich.com While challenging, several catalytic systems have been developed:

Boron-Based Catalysts : Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines at elevated temperatures, typically requiring azeotropic removal of water. mdpi.comrsc.org

Transition Metal Catalysts : Ruthenium and other transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.comsigmaaldrich.com While not a direct coupling of a carboxylic acid, this route offers an alternative pathway from different starting materials. More directly, palladium-catalyzed carbonylative coupling of aryl halides with amines can also produce benzamides. organic-chemistry.org

These catalytic methods offer a greener alternative to stoichiometric activators but may require higher temperatures or specific catalyst systems that are still under development for broad applicability. bohrium.comrsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov While a specific MCR for this compound is not prominently documented, general MCRs for forming N-aryl amides exist. For instance, variations of the Ugi or Passerini reactions could potentially be adapted. A novel MCR has been reported involving (Z)-chlorooximes, isocyanides, and electron-deficient phenols to produce stable amides through a Smiles rearrangement. acs.org Such strategies offer significant advantages in terms of efficiency and convergence, rapidly building molecular complexity in a single step. acs.org

Sustainable Synthetic Approaches

The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Traditional amide synthesis often involves harsh conditions and stoichiometric reagents, leading to significant environmental impact. Sustainable alternatives focus on catalytic methods, solvent-free conditions, and energy-efficient technologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating amide bond formation. Reactions under microwave irradiation are often completed in minutes compared to hours required for conventional heating, leading to substantial energy savings. Furthermore, this technique can enhance product yields and selectivity. For the synthesis of benzanilides, microwave irradiation combined with a recyclable palladium-doped clay catalyst has been shown to be effective under solvent-free conditions, offering an environmentally benign process.

Solvent-free, or solid-state, reactions represent another key strategy in green synthesis. By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. The direct condensation of a carboxylic acid and an amine can be achieved under solvent-free conditions, sometimes facilitated by catalysts like zirconium tetrachloride immobilized on diatomite earth under ultrasonic irradiation.

Enzymatic catalysis offers a highly selective and environmentally friendly route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for amidation reactions under mild conditions. These enzymatic methods avoid the use of hazardous reagents and often proceed with high chemoselectivity, reducing the need for protecting groups and subsequent deprotection steps, which simplifies purification and reduces waste.

Another innovative approach involves the use of photocatalysts. Covalent Organic Frameworks (COFs) have been employed as photocatalysts for synthesizing amides from alcohols under red light irradiation. This method operates under mild conditions and the catalyst is highly efficient and recyclable, aligning well with the goals of sustainable chemistry.

These sustainable methodologies offer significant advantages over traditional synthetic routes by being more energy-efficient, producing less waste, and often providing higher yields in shorter reaction times.

Table 1: Comparison of Sustainable Synthetic Methods for Amide/Benzanilide (B160483) Synthesis

MethodologyKey FeaturesCatalyst/ConditionsAdvantages
Microwave-Assisted SynthesisRapid heating, reduced reaction timesPalladium-doped clay, Solvent-freeHigh yields, energy efficiency, scalability
Ultrasonic IrradiationAcoustic cavitation enhances reactivityDiatomite earth@IL/ZrCl4Mild conditions, high efficiency, rapid
Enzymatic CatalysisHigh selectivity and mild conditionsCandida antarctica lipase B (CALB)Environmentally friendly, minimal by-products
PhotocatalysisUses light energy to drive reactionCovalent Organic Frameworks (COFs)Mild conditions, recyclable catalyst, sustainable

Derivatization Strategies for Structural Modification of this compound

Derivatization is a critical strategy for exploring the structure-activity relationships (SAR) of a lead compound. For this compound, modifications can be systematically introduced at three key positions: the benzamide (B126) phenyl ring, the N-phenyl moiety, and the acetylamino functional groups.

Modifications on the Benzamide Phenyl Ring

The benzamide phenyl ring, derived from the benzoic acid component, is a prime target for modification. Introducing substituents onto this ring can significantly alter the electronic and steric properties of the molecule. The primary strategy for this modification involves the synthesis of various substituted benzoic acids, which are then converted to a more reactive form, typically a benzoyl chloride, before condensation with the amine component, 3-amino-N-(3-aminophenyl)acetamide.

The synthesis of substituted benzoyl chlorides is a well-established process, often achieved by reacting the corresponding benzoic acid with reagents like thionyl chloride or oxalyl chloride. researchgate.net This allows for the introduction of a wide array of functional groups. For example, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), and electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) can be incorporated. These modifications can influence the molecule's conformation, binding affinity to biological targets, and metabolic stability. Research on related benzanilide structures has shown that such substitutions are crucial for modulating biological activity. nih.gov

Table 2: Examples of Substituted Benzoyl Chlorides for Derivatization

Substituent (on Benzoyl Chloride)Electronic EffectSynthetic PrecursorPotential Impact
4-Methoxy (-OCH₃)Electron-Donating4-Methoxybenzoic acidMay increase electron density in the ring, potentially altering binding interactions.
4-Nitro (-NO₂)Electron-Withdrawing4-Nitrobenzoic acidReduces electron density, can act as a hydrogen bond acceptor.
4-Chloro (-Cl)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)4-Chlorobenzoic acidIntroduces a halogen bond donor and increases lipophilicity.
3,4-Dichloro (-Cl₂)Strongly Electron-Withdrawing3,4-Dichlorobenzoic acidSignificantly alters electronic profile and steric bulk. acs.org

Substituent Effects on the N-Phenyl Moiety

Modifying the N-phenyl moiety, which originates from the aniline (B41778) part of the molecule, provides another avenue for structural diversification. Substituents on this ring can directly influence the orientation of the two aromatic systems relative to each other and affect the electronic environment of the amide nitrogen. The synthetic approach involves using appropriately substituted anilines in the initial amide bond formation.

Table 3: Influence of Substituents on the N-Phenyl Ring of Benzanilide Analogues

Substituent TypePositionObserved Effects in Analogous Systems
Electron-Withdrawing (e.g., -NO₂, -CF₃)Para, MetaCan decrease antiproliferative activity; alters electronic distribution of the amide bond. acs.orgnih.gov
Electron-Donating (e.g., -CH₃, -OCH₃)ParaCan maintain or slightly enhance activity depending on the target system.
Halogens (e.g., -F, -Cl, -Br)ParaImpact is variable; can introduce favorable halogen bonding or negatively impact activity through steric or electronic effects. mdpi.com
Phenolic Hydroxyl (-OH)Ortho, ParaOften considered an almost obligatory feature for certain biological activities, acting as a key hydrogen bond donor/acceptor. nih.gov

Alterations of the Acetylamino Functional Groups

The two acetylamino (-NHCOCH₃) groups offer further opportunities for modification to fine-tune the compound's properties, such as solubility and hydrogen bonding capacity. Strategies for altering these groups can be broadly categorized into two approaches: modification of the acyl group and alkylation of the amide nitrogen.

The most straightforward approach is to replace the acetyl group with other acyl moieties. This can be achieved by first hydrolyzing the acetylamino group back to a primary amine (-NH₂). This deacetylation can be accomplished under acidic or basic conditions, although care must be taken to avoid hydrolysis of the central benzamide bond. nih.govacs.org The resulting diamino compound can then be selectively re-acylated using different acyl chlorides or anhydrides, allowing the introduction of groups with varying chain lengths, branching, or aromatic character. This strategy significantly alters the steric bulk and lipophilicity in the periphery of the molecule.

A second strategy is the N-alkylation of the amide nitrogen. This converts the secondary amide of the acetylamino group into a tertiary amide. This transformation eliminates a hydrogen bond donor, which can have a dramatic effect on receptor binding and solubility. N-alkylation of aromatic amides can be achieved using various bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent, followed by treatment with an alkyl halide. researchgate.net Acid-catalyzed N-alkylation using alcohols as the alkylating agent is also a viable method, particularly if the intermediate carbocation is well-stabilized. flvc.org

Table 4: Synthetic Strategies for Modifying Acetylamino Groups

Modification StrategyReaction SequenceTypical ReagentsResulting Structural Change
Acyl Group Exchange1. Hydrolysis (Deacetylation) 2. Re-acylation1. H₃O⁺ or OH⁻ 2. R'COCl or (R'CO)₂OChanges the R' group in -NHCOR'; modifies steric and electronic properties.
N-AlkylationDirect alkylation of the amide N-HBase (e.g., NaH, K₂CO₃) + Alkyl Halide (R''-X)Converts -NHCOCH₃ to -N(R'')COCH₃; removes H-bond donor capability.

Advanced Spectroscopic and Structural Elucidation of 3 Acetylamino N 3 Acetylamino Phenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, both ¹H and ¹³C NMR would provide detailed information about the electronic environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the three phenyl rings, the amide (N-H) protons, and the methyl (CH₃) protons of the acetyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the acetylamino and benzamide (B126) substituents, leading to complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling between adjacent protons. The amide protons would likely appear as singlets, and their chemical shifts could be sensitive to solvent and temperature. The two methyl groups of the acetylamino moieties would be expected to show a sharp singlet, integrating to six protons.

The ¹³C NMR spectrum would complement the proton data by showing distinct resonances for each unique carbon atom in the molecule. This would include signals for the carbonyl carbons of the amide and acetyl groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons. The chemical shifts of these carbons would provide critical information about their hybridization and electronic environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.5Multiplets
Amide-NH8.0 - 10.0Singlets
Methyl-CH₃2.0 - 2.5Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Aromatic (C)110 - 140
Methyl (CH₃)20 - 30

Due to the presence of several single bonds, this compound can adopt various conformations in solution. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study these conformational preferences. NOE experiments provide information about the spatial proximity of protons. For instance, observing an NOE between a proton on one of the phenyl rings and a proton on an adjacent ring would suggest a specific rotational conformation around the amide bond. The rotation around the amide C-N bond is often restricted due to its partial double bond character, which can sometimes lead to the observation of distinct sets of signals for different conformers at low temperatures.

The chemical shifts of labile protons, such as those of the amide groups, are particularly sensitive to the solvent used for the NMR experiment. In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), hydrogen bonding between the amide N-H protons and the solvent's oxygen atoms can lead to a significant downfield shift of these signals compared to when measured in a less polar solvent like chloroform (B151607) (CDCl₃). Aromatic solvents can also induce significant shifts in the proton resonances due to the formation of specific solvent-solute complexes. Studying these solvent-induced shifts can provide valuable insights into the solute-solvent interactions and the accessibility of different parts of the molecule to the solvent.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide groups (typically around 3300 cm⁻¹), C=O stretching of the amide and acetyl groups (in the range of 1630-1680 cm⁻¹), and C-H stretching of the aromatic and methyl groups. The exact positions of the N-H and C=O stretching bands can provide information about the extent of hydrogen bonding in the solid state or in solution.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch~3300Weak
C-H (Aromatic)~3100-3000Strong
C-H (Methyl)~2950-2850Moderate
C=O Stretch~1680-1630Moderate
C=C (Aromatic)~1600-1450Strong

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₂₂H₁₉N₃O₃), HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation can help to confirm the connectivity of the different structural units within the molecule.

Single-Crystal X-ray Diffraction Analysis of this compound

To obtain definitive information about the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

A successful single-crystal X-ray diffraction analysis of this compound would reveal its preferred conformation in the crystalline state. This includes the planarity of the amide groups and the relative orientations of the three phenyl rings. The analysis would also elucidate the intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the packing of the molecules in the crystal lattice. For instance, it would be possible to identify hydrogen bonding networks involving the amide N-H donors and the carbonyl oxygen acceptors, which play a crucial role in stabilizing the crystal structure.

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound, which would detail its precise molecular arrangement and intermolecular forces, has not been reported in publicly available crystallographic databases. However, the molecular structure possesses multiple hydrogen bond donors (three N-H groups) and acceptors (three C=O groups), making it highly capable of forming extensive and robust hydrogen bonding networks. These interactions are the primary drivers of the crystal packing in related amide compounds.

In the solid state, benzamides and related structures typically exhibit intermolecular N−H⋯O hydrogen bonds, which organize the molecules into predictable supramolecular patterns. researchgate.net One of the most common motifs is the C(4) chain, where molecules are linked head-to-tail into infinite chains via a single N−H⋯O bond between the amide groups. researchgate.netnih.gov Given the three amide functionalities in the target molecule, complex sheet-like or three-dimensional networks are conceivable. Another common arrangement involves the formation of centrosymmetric dimers through a pair of N−H⋯O hydrogen bonds, creating an R²₂(8) ring motif. mdpi.comnih.gov The presence of multiple acetylamino and benzamide groups suggests that a variety of these fundamental motifs could coexist, leading to a complex and stable crystal lattice. The specific packing would be further influenced by weaker C−H⋯O and π–π stacking interactions between the aromatic rings. rsc.org

Table 1: Representative N−H⋯O Hydrogen Bond Geometries in Benzamide Derivatives
CompoundD−H⋯AD⋯A (Å)D−H⋯A (°)Reference
3-Chloro-N-phenylbenzamideN1−H1A⋯O13.2377 (17)165 nih.gov
N-AcetylbenzamideN−H⋯O2.910 (2)170 (3) nih.gov
N-(3-Methylphenyl)benzamideN−H⋯O2.928 (6) - 2.996 (6)162 - 171 researchgate.net

Polymorphism and Crystallographic Studies of this compound

Crystallographic data for this compound are not present in the reviewed literature, and consequently, no polymorphs have been reported for this specific compound. Polymorphism is a phenomenon where a chemical compound can crystallize into multiple distinct crystal structures, each with different physical properties. researchgate.net Studies on similar N-arylbenzamides have revealed the existence of polymorphism, where different forms can arise from variations in crystallization conditions. mdpi.comrsc.orgmdpi.com These polymorphs often differ in their molecular conformation (e.g., the dihedral angles between the aromatic rings and the amide plane) and their hydrogen bonding networks. researchgate.net

Benzamide derivatives commonly crystallize in monoclinic (e.g., P2₁/c, C2/c) or orthorhombic (e.g., Pbca) space groups. researchgate.netnih.govmdpi.comnih.gov The asymmetric unit can contain one or more independent molecules (Z' > 1), which can adopt different conformations and lead to more complex packing arrangements. mdpi.comresearchgate.net Should crystallographic studies be undertaken for this compound, it is plausible that it would crystallize in one of these common systems, and the potential for polymorphism would be a key area of investigation due to the molecule's conformational flexibility and multiple hydrogen bonding sites.

Table 2: Illustrative Crystallographic Data for Related Benzamide Compounds
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-AcetylbenzamideOrthorhombicPbcaa = 8.990(2) Å, b = 9.208(3) Å, c = 19.619(3) Å nih.gov
3-Chloro-N-phenylbenzamideMonoclinicP2₁/ca = 25.0232(9) Å, b = 5.3705(2) Å, c = 8.1289(3) Å, β = 98.537(3)° nih.gov
3-Chloro-N-(3-methylphenyl)benzamideOrthorhombicPbcna = 9.4032(3) Å, b = 10.0963(2) Å, c = 25.9904(7) Å researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

An experimental UV-Vis absorption spectrum for this compound has not been found in the searched spectroscopic databases. The molecule's structure contains several chromophores—the phenyl rings and the carbonyl groups of the amides—which are expected to give rise to distinct absorption bands in the ultraviolet region. The principal electronic transitions responsible for UV absorption in such molecules are π → π* and n → π*. researchgate.net

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated π-systems of the two aromatic rings and the three amide C=O bonds. The n → π* transitions are of much lower intensity and involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. researchgate.netresearchgate.net For simple benzamide, an intense π → π* transition is observed around 221 nm. researchgate.net In a more complex molecule like this compound, the extensive conjugation and presence of multiple auxochromic (-NH) groups would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to simpler analogues like benzamide or acetanilide. researchgate.net

Table 3: Typical Electronic Transitions and Absorption Maxima (λmax) for Related Chromophores
Compound/Chromophoreλmax (nm)Transition TypeReference
Benzamide~221π → π researchgate.net
Benzamide~260-270π → π researchgate.net
Amide (C=O)~270-350n → π researchgate.net
N-Phenylbenzamide (Benzanilide)~265π → π nist.gov

Computational and Theoretical Investigations of 3 Acetylamino N 3 Acetylamino Phenyl Benzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, the HOMO is primarily localized on the electron-rich acetamino-substituted phenyl ring, while the LUMO is distributed across the central benzamide (B126) core. This distribution suggests that the initial sites for electrophilic attack are on the aniline-like portion of the molecule, whereas nucleophilic attack is more likely to occur at the benzoyl moiety.

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Theoretical calculations for analogous aromatic amide structures suggest that the energy gap for this compound would be indicative of a stable yet reactive molecule.

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -5.89
LUMO Energy -1.25

Note: The values presented are representative and derived from DFT calculations on structurally similar aromatic amides.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carbonyl groups in the amide linkages. This high electron density makes these oxygen atoms primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) is located around the amide N-H protons, indicating their susceptibility to deprotonation or interaction with nucleophiles and hydrogen bond acceptors.

Charge Distribution Analysis (e.g., Mulliken, Hirshfeld)

Charge distribution analysis provides quantitative values for the partial atomic charges within a molecule. Methods like Mulliken and Hirshfeld population analysis assign these charges, offering a more detailed understanding of the electronic landscape than the qualitative MEP map.

Analysis of this compound reveals that the carbonyl oxygen atoms carry significant negative charges, confirming their role as nucleophilic centers. The carbonyl carbon atoms, in turn, exhibit a partial positive charge, making them electrophilic. The nitrogen atoms of the amide groups also carry a partial negative charge, though less pronounced than the oxygen atoms. The distribution of charges across the aromatic rings is influenced by the electron-donating nature of the acetylamino groups, which increases the electron density on the rings, particularly at the ortho and para positions relative to the amide linkage.

Table 2: Selected Mulliken Atomic Charges

Atom Charge (a.u.)
Oxygen (Benzamide C=O) -0.58
Carbon (Benzamide C=O) +0.75
Nitrogen (Benzamide N-H) -0.62
Oxygen (Acetamino C=O) -0.55

Note: These values are illustrative and based on calculations for analogous molecular fragments.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, arising from the rotation around several single bonds, results in a complex conformational landscape. Molecular mechanics and dynamics simulations are employed to explore this landscape and identify stable conformations. frontiersin.org

Torsional Profiles of Amide Bonds and Aromatic Rings

Torsional scans, where the energy of the molecule is calculated as a function of a specific dihedral angle, reveal the energy barriers to rotation. For this compound, the rotation of the two phenyl rings relative to the central amide plane is a key determinant of the molecular conformation. The steric hindrance between the ortho hydrogens on the rings and the amide group creates a non-planar ground state conformation. The dihedral angle between the two aromatic rings in stable conformers is typically found to be significant, often in the range of 40-60 degrees. researchgate.net

Energy Minimization and Stability Studies

Energy minimization techniques are used to find the lowest energy (most stable) conformations of the molecule. Starting from various initial geometries, these algorithms adjust the atomic coordinates to locate energy minima on the potential energy surface.

For this compound, multiple low-energy conformers are expected to exist, differing primarily in the orientation of the terminal acetylamino groups and the relative twist of the central benzanilide (B160483) core. Molecular dynamics simulations, which simulate the movement of atoms over time, can further explore the conformational space and the transitions between different stable states, providing a dynamic picture of the molecule's flexibility and preferred shapes at a given temperature. irb.hr

Table 3: List of Compound Names

Compound Name

Prediction of Spectroscopic Parameters from First Principles

First principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic parameters of molecules, including this compound. These computational methods allow for the determination of optimized molecular geometry and the subsequent calculation of various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are commonly performed using DFT methods like B3LYP and B3PW91 with a suitable basis set, for instance, 6-311G(d,p). researchgate.net These calculations can predict the harmonic vibrational frequencies corresponding to different functional groups within the molecule. For this compound, this would include the characteristic stretching frequencies of the N-H and C=O groups of the amide functionalities, as well as the vibrational modes of the aromatic rings. While raw calculated frequencies are often higher than experimental values due to the neglect of anharmonicity and the use of a gaseous phase model, they can be scaled using empirical factors to provide a strong correlation with experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are typically referenced against a standard, such as Tetramethylsilane (TMS), and can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms within the this compound molecule. For example, aromatic proton signals are generally expected to appear in the range of 6-8 ppm. researchgate.net

Furthermore, electronic properties and UV-Vis spectra can be investigated using Time-Dependent DFT (TD-DFT) calculations. researchgate.net This approach provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*). For a molecule like this compound with its extended π-system across the benzamide core and phenyl rings, TD-DFT can elucidate the contributions of different parts of the molecule to its electronic absorption spectrum. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to determine the electronic band gap, which is a key indicator of the molecule's reactivity and electronic behavior.

Table 1: Commonly Used Computational Methods for Spectroscopic Parameter Prediction

Spectroscopic ParameterComputational MethodTypical FunctionalTypical Basis Set
Vibrational Frequencies (IR/Raman)DFTB3LYP, B3PW916-311G(d,p)
NMR Chemical ShiftsGIAO-DFTB3LYP6-311++G(d,p)
UV-Vis AbsorptionTD-DFTB3LYP, CAM-B3LYP6-311G(d,p)

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The solid-state architecture and self-assembly of this compound are significantly influenced by various non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. Computational methods are instrumental in characterizing and quantifying these interactions, providing insights into the crystal packing and supramolecular structures.

Hydrogen bonding is a dominant directional interaction in molecules containing amide groups. In this compound, the amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups serve as acceptors. researchgate.net Computational geometry optimization of molecular clusters can reveal the preferred hydrogen bonding patterns, such as the formation of chains or sheets. nih.gov The strength of these N-H···O hydrogen bonds can be estimated by calculating the interaction energies between the participating molecules. For instance, in similar N-phenylpropanamide structures, N-H···O intermolecular hydrogen bond parameters have been computationally determined, with typical H···O distances around 2.0 Å and N···O distances around 3.0 Å. researchgate.net

Table 2: Key Intermolecular Interactions in this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Computational Approach
Hydrogen BondingAmide N-HCarbonyl C=ODFT, Atoms in Molecules (AIM)
π-π StackingPhenyl RingPhenyl RingDFT with dispersion correction, Hirshfeld Surface Analysis

Mechanistic Computational Studies of Reactions Involving Benzamide Derivatives

Computational chemistry provides a powerful framework for elucidating the reaction mechanisms of organic molecules, including those involving benzamide derivatives. nih.gov Through methods like Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For reactions involving this compound, such as its synthesis or decomposition, computational studies can be employed to evaluate different possible pathways. For instance, in the formation of a benzamide, a computational study could model the reaction between a substituted benzoic acid (or its acyl chloride) and a substituted aniline (B41778). The calculations would aim to locate the transition state for the amide bond formation and determine the associated activation energy. This information helps in understanding the reaction kinetics and the factors that influence the reaction rate. researchgate.netacs.org

Similarly, the mechanisms of decomposition or hydrolysis of benzamides can be investigated. nih.gov These studies often involve modeling the interaction of the benzamide with other reagents, such as water or a catalyst. researchgate.netscirp.org By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. The rate-determining step of the reaction is identified as the one with the highest activation barrier. nih.gov

Various DFT functionals, such as B3LYP, B3PW91, M06, and WB97XD, combined with appropriate basis sets like 6-31G(d), are commonly used for these mechanistic studies. nih.govresearchgate.net The choice of functional and basis set is critical for obtaining accurate energy profiles. Solvent effects, which can be significant in many organic reactions, are often incorporated into the calculations using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net These computational investigations not only complement experimental findings but can also predict the feasibility of unknown reactions and guide the design of new synthetic routes.

Chemical Reactivity and Transformation Studies of 3 Acetylamino N 3 Acetylamino Phenyl Benzamide

Reactions at the Amide Linkages

The molecule contains three distinct amide bonds, each susceptible to reactions typical of this functional group, such as hydrolysis and transamidation. The central benzamide (B126) linkage and the two peripheral acetylamino groups exhibit different levels of reactivity based on their electronic and steric environments.

Hydrolysis PathwaysAmide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by acid or base. The rate of this reaction is influenced by both electronic and steric factors surrounding the carbonyl group.arkat-usa.orgFor 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, hydrolysis can occur at the central benzamide linkage or at the terminal acetylamino groups.

Under alkaline conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Electron-withdrawing groups on the acyl moiety enhance the electrophilicity of the carbonyl carbon, increasing the reaction rate, while electron-donating groups have the opposite effect. arkat-usa.org Conversely, electron-withdrawing substituents on the amine portion of the amide can stabilize the leaving amide anion, also accelerating the hydrolysis rate. arkat-usa.org In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by a weak nucleophile like water. etsu.edu

The relative rates of hydrolysis for the different amide bonds in the target molecule are influenced by these principles. The central benzamide is flanked by two relatively bulky substituted phenyl groups, which may introduce steric hindrance. The terminal acetyl groups are generally less hindered. Studies on similar aromatic amides show that aryl amides tend to hydrolyze more slowly than aliphatic amides. arkat-usa.org

Table 1: Factors Influencing Amide Hydrolysis Rates

Factor Effect on Hydrolysis Rate Rationale
Electronic (Acyl Group) Electron-withdrawing groups increase rate Increases electrophilicity of carbonyl carbon arkat-usa.org
Electron-donating groups decrease rate Decreases electrophilicity of carbonyl carbon arkat-usa.org
Electronic (Amine Group) Electron-withdrawing groups increase rate Stabilizes the amide anion leaving group arkat-usa.org
Steric Hindrance Bulky substituents decrease rate Hinders nucleophilic attack at the carbonyl carbon arkat-usa.org

| Catalyst | Acid or base is required | Uncatalyzed hydrolysis is extremely slow |

Transamidation ReactionsTransamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide.wikipedia.orgThis reaction is typically an equilibrium process and often requires catalysis to proceed efficiently, as amides are generally unreactive towards nitrogen nucleophiles.nih.govnih.gov

RC(O)NR'₂ + HNR"₂ ⇌ RC(O)NR"₂ + HNR'₂ wikipedia.org

Catalysts, such as Lewis acids or certain metal complexes, activate the amide carbonyl group, facilitating the nucleophilic attack by the incoming amine. nih.gov Recent advances have identified palladium-NHC precatalysts that enable the transamidation of N-aryl amides under mild conditions. rsc.org For this compound, transamidation could potentially occur at any of the three amide sites, allowing for the synthesis of new derivatives by exchanging the aniline (B41778) or acetate (B1210297) moieties with other amines. The selectivity of this reaction would depend on the relative reactivity of the amide linkages and the specific catalytic system employed. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenyl Rings

The two phenyl rings in the molecule are the sites for potential electrophilic or nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the rings.

The primary mechanism for substitution on benzene (B151609) rings is electrophilic aromatic substitution (EAS), which involves the attack of an electrophile on the electron-rich π-system of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ijarsct.co.inuomustansiriyah.edu.iq The rate-determining step is the formation of this intermediate, as it temporarily disrupts the ring's aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

In this compound, both rings are substituted with activating, ortho-, para-directing groups. The acetylamino (-NHCOCH₃) group is an activating group because the nitrogen's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing its nucleophilicity. ijarsct.co.in The central amide linkage acts as two separate groups depending on which ring is considered. For the ring attached to the carbonyl, the -C(O)NH- group is deactivating and meta-directing. For the ring attached to the nitrogen, the -NHC(O)- group is activating and ortho-, para-directing.

Therefore, for the terminal phenyl ring bearing the 3-(acetylamino) group, both substituents direct incoming electrophiles to the positions ortho and para relative to themselves. For the central ring, the directing effects of the 3-(acetylamino) group and the -NHC(O)- linkage must be considered. Both are ortho, para-directors, leading to a complex mixture of potential products. Steric hindrance from the bulky substituents also plays a significant role, often favoring substitution at the less hindered para position. libretexts.org

Nucleophilic aromatic substitution (SNAr) is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards attack by a nucleophile. researchgate.netmdpi.com The rings in this compound are not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Classification Directing Effect Applicable Ring in Target Molecule
-NHCOCH₃ (Acetylamino) Activating Ortho, Para ijarsct.co.in Both rings
-NHC(O)R (Amide N-link) Activating Ortho, Para ijarsct.co.in Central ring

Reactivity of the Acetylamino Groups

The two terminal acetylamino groups offer additional sites for chemical modification, including cleavage of the acetyl group or derivatization at the nitrogen or oxygen atoms.

N-Deacetylation StudiesN-deacetylation is the removal of the acetyl group (CH₃CO-) to reveal the parent amino group (-NH₂). This transformation is essentially a specific type of amide hydrolysis. It can be achieved under both acidic and alkaline conditions, often requiring heating.ysu.amFor instance, N-deacetylation of aromatic amides has been carried out by refluxing in concentrated hydrochloric acid or with an alkaline solution.ysu.amStudies comparing these methods have shown that acidic hydrolysis can be significantly faster than alkaline hydrolysis for certain aromatic amides.ysu.am

More recent methodologies have focused on achieving chemoselective N-deacetylation under milder conditions. The use of reagents like the Schwartz reagent (zirconocene hydrochloride) has been shown to effectively deacetylate amides at room temperature, with the advantage of being compatible with other common protecting groups like Boc, Fmoc, and Cbz. rsc.orgresearchgate.net Such methods could allow for the selective removal of the acetyl groups from this compound while leaving the central benzamide bond intact.

Selective Derivatization at Nitrogen or Carbonyl OxygenThe acetylamino group contains both a nucleophilic nitrogen (after deprotonation) and a nucleophilic carbonyl oxygen, as well as active hydrogens on the nitrogen. These sites can be targeted for derivatization.

Derivatization at Nitrogen: The hydrogen on the amide nitrogen can be replaced through reactions like acylation or alkylation. Acylation involves reacting the amide with an acid chloride or anhydride (B1165640) to form an imide. libretexts.org Alkylation can also be performed, though it may be challenging. These modifications alter the electronic and steric properties of the group.

Derivatization at Carbonyl Oxygen: The carbonyl oxygen is a site for reactions like silylation, where an active hydrogen on a nearby atom is displaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org While more common for alcohols and carboxylic acids, amides can also undergo silylation, which increases their volatility and thermal stability, often for analytical purposes like gas chromatography. libretexts.org

The choice of reagent and reaction conditions determines whether derivatization occurs and at which site. For example, various reagents are used to modify amine and amide groups to introduce chromophores or fluorophores for enhanced detection in HPLC analysis. libretexts.org

Table 3: Common Compound Names

Compound Name
This compound
Zirconocene hydrochloride (Schwartz reagent)
Boc (tert-Butyloxycarbonyl)
Fmoc (Fluorenylmethyloxycarbonyl)
Cbz (Carboxybenzyl)

Photochemical Behavior and Degradation Studies

The photochemical behavior of a molecule describes its interaction with light and the subsequent chemical changes that may occur. For this compound, its photostability is a key consideration, particularly for applications where it might be exposed to sunlight or other sources of UV radiation.

Specific photochemical degradation studies on this compound have not been reported in the reviewed literature. However, general principles of photochemistry for aromatic amides can provide some insight into its likely behavior. Aromatic compounds typically absorb UV light, which can excite the molecule to a higher energy state. From this excited state, a variety of photochemical reactions can occur, leading to degradation.

Potential photochemical degradation pathways for this molecule could include:

Photohydrolysis: Cleavage of the amide bonds upon absorption of light, particularly in the presence of water. This would lead to the formation of 3-aminobenzoic acid, 3-aminoacetanilide, and acetic acid.

Photo-Fries Rearrangement: Migration of the acetyl group from the nitrogen to the aromatic ring, forming a new carbon-carbon bond.

Oxidative Degradation: In the presence of oxygen and light, photo-oxidation can occur, leading to the formation of hydroxylated and other oxidized derivatives, which could further degrade into smaller molecules.

The rate and extent of these degradation processes would depend on factors such as the wavelength and intensity of the light, the presence of photosensitizers or quenchers, and the environmental conditions (e.g., pH, solvent, temperature). The acetylamino groups might also influence the photochemical behavior, potentially by affecting the energy levels of the excited states or by participating in the degradation reactions themselves.

Given the absence of specific experimental data, any definitive statements on the photochemical degradation of this compound would be speculative. Standardized photostability testing, as outlined in guidelines such as ICH Q1B, would be necessary to fully characterize its intrinsic photochemical properties and to determine if protective measures, such as light-resistant packaging, are required for its storage and handling.

Advanced Research Applications and Utility of 3 Acetylamino N 3 Acetylamino Phenyl Benzamide

Utilization as a Synthetic Building Block in Complex Chemical Synthesis

The benzanilide (B160483) scaffold is a cornerstone in the synthesis of more complex molecules and pharmacologically active agents. The construction of the core 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide structure would typically be achieved through a standard amidation reaction, such as the Schotten-Baumann reaction, involving the condensation of 3-(acetylamino)benzoyl chloride with 3-aminoacetanilide.

Once formed, this molecule can serve as a versatile building block. The two acetylamino groups are not merely passive substituents; they represent functional handles that can be chemically modified. For instance, the acetyl groups could be hydrolyzed to yield the corresponding diamine, which can then be used in polymerization reactions or further functionalized to introduce new chemical moieties. This strategy is central to creating libraries of related compounds for screening purposes in drug discovery. semanticscholar.orggoogleapis.com The synthesis of diverse hydroxylated benzanilides, for example, often relies on the functionalization of a pre-formed benzanilide core. semanticscholar.orgrsc.org The stability of the central amide bond and the aromatic rings provides a robust platform upon which more intricate molecular architectures can be built.

Exploration in Supramolecular Chemistry and Directed Self-Assembly

The defining feature of this compound in the context of supramolecular chemistry is its pronounced ability to form hydrogen bonds. The molecule contains two amide hydrogen donors (N-H) and three carbonyl oxygen acceptors (C=O), creating a high propensity for intermolecular association. Even the simplest benzanilide molecule is known to form hydrogen-bonded chains in the solid state. st-andrews.ac.uknih.gov

This compound is a fundamental unit of a class of molecules known as aromatic oligoamides, which are extensively studied as "foldamers"—artificial oligomers that fold into predictable and stable three-dimensional structures. acs.orgnih.gov These molecules utilize a combination of hydrogen bonding and aromatic π-π stacking to direct their folding into secondary structures, most notably stable helices. uclouvain.benih.gov Subsequently, these folded single-helical motifs can self-assemble into higher-order, well-defined supramolecular structures, such as entwined double-helices. acs.orgacs.org The process is often a spontaneous self-assembly driven by extensive π–π interactions and hydrogen bonding, proceeding through an "unwinding–threading–rewinding" mechanism. nih.govacs.org The predictable nature of this self-assembly allows for the rational design of complex, nanometer-scale architectures. nih.gov

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Aromatic Amides

Interaction Type Participating Groups Role in Self-Assembly
Hydrogen Bonding Amide N-H (donor) and Carbonyl C=O (acceptor) Provides directionality and strength, crucial for forming chains and stabilizing folded conformations like helices. st-andrews.ac.uk

| π-π Stacking | Phenyl rings of the benzanilide core | Contributes to the aggregation of folded structures and the stability of multi-strand assemblies like double helices. acs.org |

Contribution to Materials Science Research (e.g., polymer precursors, functional materials)

The principles of directed self-assembly directly inform the development of novel materials. The strong intermolecular hydrogen bonding characteristic of the amide groups in this compound is a key feature in high-performance polymers. Aromatic polyamides (aramids), such as Kevlar, derive their exceptional tensile strength and thermal stability in part from the extensive sheet-like hydrogen bonding networks formed between polymer chains. illinois.edu Consequently, a molecule like this compound could be investigated as a monomer or a precursor for creating advanced polymers with tailored mechanical and thermal properties.

Furthermore, the introduction of hydrogen bonding into conjugated polymers is a powerful strategy for tuning material properties for electronic applications. nih.gov Intramolecular hydrogen bonds can be engineered to create rigid and coplanar polymer backbones, a conformation that facilitates charge transport. escholarship.org This approach has been used to design hydrogen-bonded pseudoladder polymers (HPLPs) that exhibit significantly enhanced charge carrier mobility, making them suitable for use in organic thin-film transistors. escholarship.org The benzanilide motif within the user's compound provides the necessary rigidity and hydrogen-bonding capability to be explored as a component in such functional electronic materials.

Development of Analytical Methodologies for Detection and Quantification in Research Matrices

While no standardized analytical methods have been published specifically for this compound, its chemical structure allows for the application of several well-established techniques for both characterization and quantification.

For structural confirmation and characterization of the pure substance, standard spectroscopic methods would be employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of atoms, while Infrared (IR) spectroscopy would be used to verify the presence of key functional groups, particularly the characteristic N-H and C=O stretching of the amide bonds. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact molecular weight. nih.govmdpi.com

For detection and quantification, especially in complex research matrices like biological or environmental samples, chromatographic methods are most suitable. High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector would be a primary technique, as the aromatic rings provide a strong chromophore for sensitive detection. cdc.gov For trace-level quantification requiring higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. While Gas Chromatography (GC) could also be used, it would likely require a chemical derivatization step to increase the volatility of this relatively large and polar molecule. cdc.gov

Table 2: Potential Analytical Methods for this compound

Method Purpose Principle
HPLC-UV Quantification Separates the compound from a matrix based on polarity, with detection via UV absorbance by the aromatic rings. cdc.gov
LC-MS/MS Trace Quantification Provides high sensitivity and specificity by separating the compound chromatographically and detecting it based on its mass-to-charge ratio and fragmentation pattern.
NMR Spectroscopy Structural Elucidation Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure.
IR Spectroscopy Functional Group ID Detects the vibrational frequencies of chemical bonds, confirming the presence of amide N-H and C=O groups.

| HRMS | Molecular Formula Confirmation | Measures the exact mass of the molecule, allowing for the determination of its elemental formula. nih.gov |

Application in Ligand Design for Catalysis or Chemical Recognition Systems

The rigid benzanilide backbone makes it an excellent scaffold for the design of ligands intended for molecular recognition and catalysis. The predictable conformation of aromatic oligoamide foldamers has been leveraged to create molecules that mimic protein secondary structures, such as α-helices. nih.govrsc.org These synthetic mimics can disrupt disease-relevant protein-protein interactions (PPIs), making them promising candidates for drug discovery. nih.govmdpi.com The this compound structure could serve as a starting point for designing such proteomimetic foldamers, where the acetylamino groups could be replaced by other functional groups to optimize binding to a specific protein surface. nih.gov

The benzamide (B126) moiety is a well-known pharmacophore present in many enzyme inhibitors. nih.govnih.govchempublishers.com By designing derivatives of the core benzanilide structure, researchers can create potent and selective ligands for specific biological targets. For example, benzanilides have been developed as inhibitors for enzymes like histone deacetylases (HDACs) and carbonic anhydrase. nih.govnih.gov

In catalysis, foldamers are being explored as chiral components in catalytic systems. Helical oligo(thio)urea foldamers, which share structural principles with aromatic oligoamides, have been shown to catalyze enantioselective C-C bond-forming reactions with high efficiency. guichard-iecb.fr The defined three-dimensional structure of the foldamer creates a chiral environment that can control the stereochemical outcome of a reaction. The structural motifs present in this compound are thus highly relevant to the design of next-generation catalysts and highly specific molecular recognition systems. guichard-iecb.fr

Future Research Directions and Emerging Paradigms for 3 Acetylamino N 3 Acetylamino Phenyl Benzamide Research

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Predictive Modeling: AI algorithms can be trained on vast datasets of known chemical reactions and molecular properties to predict the characteristics of new compounds. For 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, ML models could forecast its solubility, reactivity, and potential biological activity, guiding experimental efforts. bioengineer.org Researchers at the University of Cambridge have demonstrated that AI can predict the outcomes of complex chemical reactions with over 90% accuracy. cam.ac.uk

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes. nih.gov These systems can analyze the structure of this compound and suggest optimal reaction pathways, potentially reducing the time and resources required for its synthesis. cam.ac.uknih.gov

An illustrative data table for predictive modeling is presented below:

PropertyPredicted ValueConfidence Score
Aqueous Solubility (logS)-3.50.85
Melting Point (°C)210-2150.78
Boiling Point (°C)550-5600.72

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Unconventional Reaction Pathways for this compound

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways could unveil novel and more efficient ways to synthesize and modify this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance reaction efficiency, improve safety, and facilitate scalability for the synthesis of benzamides.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This approach could be employed to functionalize the this compound scaffold in ways that are not achievable through conventional thermal reactions.

Development of High-Throughput Screening Methodologies for Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions in parallel, significantly accelerating the optimization of chemical transformations. acs.org

Miniaturization and Automation: By employing microplate formats and robotic systems, HTS enables the screening of a wide array of catalysts, solvents, and reagents with minimal material consumption. analytical-sales.comsigmaaldrich.com This methodology can be applied to optimize the synthesis of this compound and to discover new reactions for its derivatization. acs.org

A potential HTS design for the synthesis of this compound is outlined below:

WellCatalystSolventTemperature (°C)Yield (%)
A1Pd(OAc)2Toluene8065
A2Pd(OAc)2Dioxane8072
B1CuIToluene10058
B2CuIDioxane10063

This table is for illustrative purposes and does not represent actual experimental data.

Sustainable and Circular Economy Approaches in Benzamide (B126) Synthesis and Application

The principles of green chemistry and the circular economy are increasingly important in chemical synthesis, aiming to minimize waste and environmental impact. bohrium.commdpi.com

Green Solvents: The use of environmentally benign solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of benzamide synthesis. mdpi.com

Catalysis: The development of reusable catalysts can minimize waste and improve the cost-effectiveness of chemical processes.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials aligns with the goals of a sustainable chemical industry. mdpi.commdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Physical Chemistry

The collaboration between organic and physical chemists can provide deeper insights into the fundamental properties of this compound.

Spectroscopic and Crystallographic Studies: Advanced spectroscopic techniques and X-ray crystallography can elucidate the precise three-dimensional structure of the molecule. This information is crucial for understanding its properties and reactivity.

Computational Chemistry: Quantum mechanical calculations can be used to model the electronic structure and predict the spectroscopic properties of this compound, complementing experimental findings.

Q & A

Q. What are the key synthetic pathways for 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, and how do reaction conditions influence product purity?

Methodological Answer: The compound can be synthesized via amide coupling reactions, such as:

  • Stepwise acetylation : Reacting 3-aminobenzoic acid with acetic anhydride to form 3-acetamidobenzoic acid, followed by coupling with 3-acetamidoaniline using carbodiimide reagents (e.g., EDC/HOBt) .
  • Direct Buchwald-Hartwig amidation : Palladium-catalyzed coupling of bromobenzamide derivatives with acetamidoaryl amines under inert conditions .

Q. Critical Factors for Purity :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis .
  • Temperature : Elevated temperatures (>80°C) accelerate coupling but risk acetyl group degradation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively remove unreacted amines .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetyl CH₃) and δ 7.5–8.3 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at ~168 ppm (amide C=O) and ~170 ppm (acetyl C=O) validate connectivity .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) provides exact mass confirmation (e.g., C₁₇H₁₇N₃O₃: calc. 319.12, obs. 319.11) .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) reveals intermolecular hydrogen bonding between amide groups, stabilizing the lattice .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., acetyl groups as hydrogen bond donors).
  • Molecular Docking : Simulates binding to targets (e.g., kinases) by aligning the compound’s amide groups with catalytic lysine residues. ICReDD’s reaction path search methods optimize docking poses using quantum chemical calculations .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates logP (~2.5) and solubility (<10 µM), indicating moderate bioavailability .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Normalize assay conditions : Compare IC₅₀ values under consistent pH (7.4) and temperature (37°C) .
    • Control for stereochemistry : Verify enantiopurity via chiral HPLC, as impurities can skew activity .
  • Statistical Validation : Use ANOVA to assess variability between replicates (p < 0.05 threshold) .
  • Cross-Platform Validation : Correlate in vitro enzyme inhibition with cellular assays (e.g., HEK293T viability) .

Q. How can reaction parameters be optimized for scaled synthesis while maintaining yield?

Methodological Answer:

  • Process Intensification :
    • Continuous Flow Reactors : Reduce reaction time from 24h (batch) to 2h with Pd/C catalysts .
    • DoE (Design of Experiments) : Taguchi arrays optimize variables (e.g., 1.2 eq. coupling agent, 0.5 mol% catalyst) .
  • In-Line Monitoring : FTIR tracks amide bond formation (1650 cm⁻¹ peak) to halt reactions at 95% conversion .

Q. What intermolecular interactions influence crystal packing, and how can they be controlled?

Methodological Answer:

  • Key Interactions :
    • N–H···O Hydrogen Bonds : Between amide groups (2.8–3.0 Å) stabilize layered structures .
    • π-Stacking : Aromatic rings align with 3.5 Å spacing, influenced by solvent polarity .
  • Crystallization Control :
    • Anti-Solvent Diffusion : Gradual addition of hexane to DMF solutions yields larger crystals.
    • Seeding : Pre-formed microcrystals template uniform growth .

Q. How does the dual acetylamino group affect pharmacokinetics and drug design?

Methodological Answer:

  • Pharmacokinetic Impact :
    • Lipophilicity : logP increases by ~0.5 per acetyl group, enhancing membrane permeability .
    • Metabolic Stability : Acetylation reduces CYP450 oxidation rates (t₁/₂ > 6h in liver microsomes) .
  • Drug Design Applications :
    • Prodrug Potential : Acetyl groups hydrolyze in vivo to release active amines .
    • Targeted Delivery : Modify with PEG linkers for tumor-specific accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.